N1-(4-fluorobenzyl)-N2-(3-(furan-2-yl)-3-hydroxypropyl)oxalamide
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Overview
Description
Molecular Structure Analysis
The molecular structure of this compound would likely be determined by the arrangement of its fluorobenzyl group, oxalamide group, and furan ring. Unfortunately, without more specific information, it’s difficult to provide a detailed analysis .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be determined by its specific molecular structure. For example, the presence of a fluorobenzyl group could influence its reactivity and polarity .Scientific Research Applications
Pharmacological Properties and Therapeutic Potential
Compounds with complex structures similar to N1-(4-fluorobenzyl)-N2-(3-(furan-2-yl)-3-hydroxypropyl)oxalamide often undergo investigations for their pharmacological properties. For example, YM-244769, a novel potent Na+/Ca2+ exchange (NCX) inhibitor, demonstrated preferential inhibition of NCX3 and showed therapeutic potential as a neuroprotective drug due to its protective efficacy against hypoxia/reoxygenation-induced cell damage in neuronal SH-SY5Y cells (Iwamoto & Kita, 2006).
Metabolic Studies
Metabolic studies are another area where compounds like this compound could be relevant. The investigation into the metabolism of similar compounds provides insights into their potential pharmacokinetics and pharmacodynamics. For instance, studies on the metabolism and disposition of potent HIV integrase inhibitors using 19F-NMR spectroscopy contribute to the understanding of drug metabolism, which is crucial for drug development (Monteagudo et al., 2007).
Analytical Applications
Compounds with specific functional groups can also serve as analytical tools or probes. For example, the benzyloxy-substituted lactone cyclooxygenase-2 inhibitor, metabolized to a fluorescent metabolite through CYP3A-mediated processes, illustrates how structural components of chemical compounds can be utilized in developing assays for enzyme activity measurement (Nicoll-Griffith et al., 2004).
Environmental and Chemical Research
Research into the photo-oxidation of furan derivatives and their role in atmospheric chemistry indicates the broader environmental significance of studying such compounds. The identification of unsaturated dicarbonyl products from the photo-oxidation of furan and its derivatives has implications for understanding atmospheric processes and potential environmental impacts (Alvarez et al., 2009).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
N'-[(4-fluorophenyl)methyl]-N-[3-(furan-2-yl)-3-hydroxypropyl]oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17FN2O4/c17-12-5-3-11(4-6-12)10-19-16(22)15(21)18-8-7-13(20)14-2-1-9-23-14/h1-6,9,13,20H,7-8,10H2,(H,18,21)(H,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDOOEJUOCSLQAV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C(CCNC(=O)C(=O)NCC2=CC=C(C=C2)F)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17FN2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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